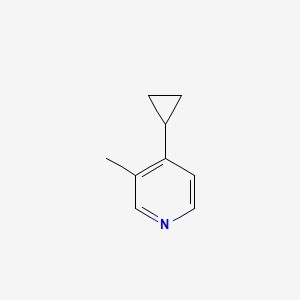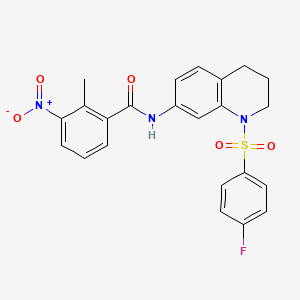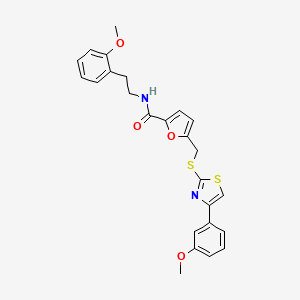![molecular formula C6H12ClNO B2742634 (1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride CAS No. 2413846-60-1](/img/structure/B2742634.png)
(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine; hydrochloride, commonly known as baclofen, is a synthetic compound used as a muscle relaxant and antispasmodic medication. It was first developed in the 1960s and has since been used to treat a range of conditions, including multiple sclerosis, cerebral palsy, and spinal cord injuries. In recent years, baclofen has also been the subject of scientific research, with studies investigating its potential use in the treatment of alcohol and substance addiction.
Mécanisme D'action
Baclofen works by activating gamma-aminobutyric acid (GABA) receptors in the brain and spinal cord. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and reduce the excitability of neurons. By activating GABA receptors, baclofen can reduce the release of dopamine, a neurotransmitter that plays a key role in addiction and reward-seeking behavior.
Biochemical and Physiological Effects
Baclofen has a range of biochemical and physiological effects, including muscle relaxation, sedation, and anxiolysis. It also has antispasmodic properties, making it useful for the treatment of conditions such as multiple sclerosis and cerebral palsy. In addition, baclofen has been shown to reduce anxiety and depression symptoms in some patients.
Avantages Et Limitations Des Expériences En Laboratoire
Baclofen has several advantages for use in lab experiments, including its well-established safety profile and availability as a commercially available drug. However, there are also some limitations to its use, including the potential for off-target effects and the need for high doses to achieve therapeutic effects.
Orientations Futures
There are several potential future directions for research on baclofen, including:
1. Investigating its use in combination with other medications for the treatment of addiction.
2. Exploring its potential as a treatment for other psychiatric conditions, such as anxiety disorders and depression.
3. Developing new formulations of baclofen that can be administered in different ways, such as transdermal patches or nasal sprays.
4. Investigating the long-term effects of baclofen use, particularly in patients with chronic conditions such as multiple sclerosis.
5. Exploring the potential for baclofen to be used as a prophylactic treatment for addiction, rather than as a treatment for established addiction.
Conclusion
Baclofen is a synthetic compound used as a muscle relaxant and antispasmodic medication, as well as a potential treatment for addiction. Its mechanism of action involves the activation of GABA receptors in the brain and spinal cord, leading to a range of biochemical and physiological effects. While there are some limitations to its use, there are also several potential future directions for research on baclofen, including its use in combination with other medications and the development of new formulations.
Méthodes De Synthèse
Baclofen is synthesized from 4-chlorobenzhydryl chloride and gamma-aminobutyric acid (GABA) using a modified Schotten-Baumann reaction. The reaction involves the conversion of the carboxylic acid group of GABA to an amide group, followed by the substitution of the chloride group of 4-chlorobenzhydryl chloride with the amide group of GABA. The resulting product is then purified and converted to its hydrochloride salt form.
Applications De Recherche Scientifique
Baclofen has been the subject of scientific research for its potential use in the treatment of alcohol and substance addiction. Studies have shown that baclofen can reduce alcohol cravings and withdrawal symptoms, as well as decrease the risk of relapse in alcohol-dependent patients. Baclofen has also been investigated as a potential treatment for cocaine, methamphetamine, and opioid addiction, with promising results in preclinical studies.
Propriétés
IUPAC Name |
(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-1-2-8-4-5(6)3-6;/h5H,1-4,7H2;1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQDACOHENHHJK-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]2[C@@]1(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2742560.png)
![N-(2,4-difluorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2742561.png)
![3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2742563.png)
![7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742564.png)


![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate](/img/structure/B2742571.png)
![N-(4-ethoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2742572.png)
